molecular formula C13H13N3O B023988 Hydroxy Varenicline CAS No. 357424-21-6

Hydroxy Varenicline

Cat. No. B023988
M. Wt: 227.26 g/mol
InChI Key: GKJIHIDMYKLTHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of Hydroxy Varenicline and related compounds often involves complex chemical reactions designed to achieve specific molecular structures with targeted biological activities. For instance, Busch et al. (2008) described the synthesis of a key impurity found in the production of Varenicline, highlighting the meticulous approach required in synthesizing such compounds (Busch et al., 2008).

Molecular Structure Analysis

The molecular structure of Hydroxy Varenicline plays a crucial role in its interaction with biological targets. Studies such as those by Coe et al. (2005) have delved into the molecular architecture of Varenicline, showcasing its high affinity for α4β2 nicotinic acetylcholine receptors due to its unique structural features (Coe et al., 2005).

Chemical Reactions and Properties

Hydroxy Varenicline's chemical reactivity, including its interactions with other compounds and its behavior under various conditions, is pivotal for its efficacy and safety. For example, the work by Mishra et al. (2008) on the reactions of hydroxyl radicals with selenocystine derivatives illustrates the type of chemical reactivity studies that are relevant for understanding the properties of pharmaceutical compounds (Mishra et al., 2008).

Physical Properties Analysis

The physical properties of Hydroxy Varenicline, such as solubility, melting point, and stability, are essential for its formulation and storage. Studies like those by Murphy et al. (2010) provide insights into the thermodynamic stability of different crystal forms of Varenicline L-tartrate, contributing to the understanding of its physical characteristics (Murphy et al., 2010).

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Addiction Research .

Summary of the Application

Varenicline has been used for the treatment of Alcohol Dependence (AD). It’s been shown to significantly reduce alcohol-related outcomes compared with a placebo .

Methods of Application

In the studies, Varenicline was administered to patients with AD and its efficacy and safety were assessed through randomized controlled trials (RCTs) .

Neuroscience and Behavioral Neuroscience

Specific Scientific Field

This application falls under the fields of Neuroscience and Behavioral Neuroscience .

Summary of the Application

Varenicline has been studied for its effects on emotional and cognitive processing in healthy, non-smoking adults . It’s also been explored for its potential impact on reward processing .

Methods of Application

In these studies, Varenicline was administered to healthy subjects over a period of time and its effects on emotional processing, emotion-potentiated startle reactivity, impulsivity, and cognitive performance were assessed .

Treatment of Type 2 Diabetes

Specific Scientific Field

This application falls under the field of Endocrinology .

Summary of the Application

Varenicline has been used for smoking cessation in patients with Type 2 Diabetes . Smoking is a risk factor for diabetes, and quitting smoking can improve glycemic control .

Methods of Application

In the studies, Varenicline was administered to patients with Type 2 Diabetes who intended to quit smoking in the next 30 days . Its efficacy and safety were assessed through randomized controlled trials (RCTs) .

Results or Outcomes

The primary efficacy end point was the continuous abstinence rate at weeks 9 to 24 . It was found that approximately one in eleven smokers who use Varenicline successfully remain abstinent from tobacco at six months .

Treatment of Alcohol Use Disorder (AUD)

Specific Scientific Field

This application falls under the field of Addiction Research .

Summary of the Application

Varenicline has been used for the treatment of Alcohol Use Disorder (AUD) . It’s been shown to reduce alcohol intake in individuals with AUD .

Methods of Application

In the studies, Varenicline was administered to patients with AUD and its efficacy and safety were assessed through randomized controlled trials (RCTs) .

Results or Outcomes

The study aims to evaluate the efficacy of the combination of Varenicline and bupropion, two drugs affecting dopamine, on alcohol consumption, and to challenge the low-dopamine hypothesis of addiction .

Neuropsychiatric Side Effects

Specific Scientific Field

This application falls under the field of Neuropharmacology .

Summary of the Application

Varenicline has been associated with neuropsychiatric side effects such as depression, anxiety, hallucinations, panic feelings, abnormal thoughts, mood swings, and tremors .

Methods of Application

In the studies, Varenicline was administered to patients and its neuropsychiatric side effects were assessed .

Results or Outcomes

The study aimed to draw attention to the possible neuropsychiatric risks of Varenicline use by discussing the symptoms, clinical course, and treatment methods of four patients who admitted to psychiatry and neurology outpatient clinics, had a history of the therapeutic dose of Varenicline use, and developed neuropsychiatric side effects .

Treatment of Nicotine Dependence

Specific Scientific Field

This application falls under the field of Psychopharmacology .

Methods of Application

In the studies, Varenicline was administered to patients with nicotine dependence and its efficacy and safety were assessed through randomized controlled trials (RCTs) .

Results or Outcomes

The study aims to evaluate the efficacy of Varenicline in smoking cessation .

Safety And Hazards

The safety data sheet for Hydroxy Varenicline suggests that it should be handled with appropriate protective equipment, including NIOSH approved respirators, safety glasses, and compatible chemical-resistant gloves . It is not intended for human or veterinary use .

properties

IUPAC Name

5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c17-13-6-15-11-2-9-7-1-8(5-14-4-7)10(9)3-12(11)16-13/h2-3,6-8,14H,1,4-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJIHIDMYKLTHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1C3=CC4=C(C=C23)NC(=O)C=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432212
Record name Hydroxy Varenicline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxy Varenicline

CAS RN

357424-21-6
Record name Hydroxy Varenicline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Piešťanský, K Maráková, L Veizerová, J Galba… - Analytica Chimica …, 2014 - Elsevier
… ITP-CZE–ESI-QqQ method, evaluated and applied for the direct identification and determination of varenicline and identification of its targeted metabolite, 2-hydroxy-varenicline, in …
Number of citations: 23 www.sciencedirect.com
A Týčová, V Ledvina, K Klepárník - Electrophoresis, 2017 - Wiley Online Library
… Thus, the concentration LOD was reduced down to ultratrace values of pg/mL of varenicline and its metabolite, 2-hydroxy-varenicline, in untreated diluted human urine. Rodriguez et al. …
C Fanali, G D'Orazio, S Fanali - Hyphenations of Capillary …, 2020 - Elsevier
… Varenicline and its targeted metabolite, 2-hydroxy-varenicline, in urine ITP-CZE-MS ITP column: polytetrafluorethylene (PTFE) 800 μm ID × 9 cm. CZE: 300 μm ID × 16 cm Leading …
Number of citations: 6 www.sciencedirect.com

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